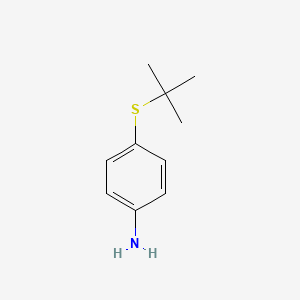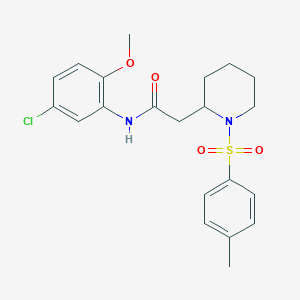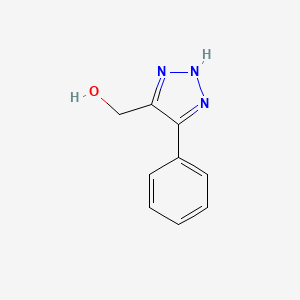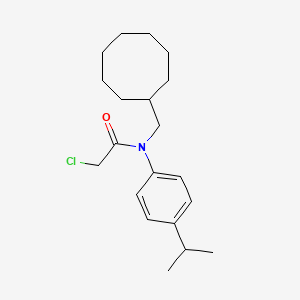
2-Chloro-N-(cyclooctylmethyl)-N-(4-propan-2-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(cyclooctylmethyl)-N-(4-propan-2-ylphenyl)acetamide is a chemical compound that is used in scientific research. It is commonly referred to as CCMP or CCMPA. This compound has been synthesized using various methods, and it has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CCMPA is not fully understood. However, it has been found to modulate the activity of several biological pathways, including the Wnt/β-catenin signaling pathway, the NF-κB signaling pathway, and the PI3K/Akt signaling pathway. CCMPA has been shown to inhibit the activity of β-catenin, a protein that plays a key role in cell proliferation and differentiation. It has also been found to inhibit the activity of NF-κB, a protein that regulates inflammation and cell survival. CCMPA has been shown to activate the PI3K/Akt signaling pathway, which plays a role in cell growth and survival.
Biochemical and Physiological Effects
CCMPA has been found to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. CCMPA has also been found to reduce inflammation in animal models of inflammation. In addition, CCMPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCMPA has several advantages for lab experiments. It is stable and easy to handle, and it has a low toxicity profile. CCMPA can be easily synthesized using various methods, and it can be modified to enhance its biological activity. However, CCMPA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. In addition, CCMPA has not been extensively studied in humans, and its long-term effects on human health are not known.
Direcciones Futuras
There are several future directions for research on CCMPA. One direction is to study the effects of CCMPA on other biological pathways and diseases. Another direction is to investigate the potential use of CCMPA as a therapeutic agent in humans. CCMPA can also be modified to enhance its biological activity and reduce its toxicity. In addition, the development of new synthetic methods for CCMPA can improve its yield and reduce its cost. Finally, the use of CCMPA in combination with other therapeutic agents can enhance its efficacy and reduce its side effects.
Conclusion
In conclusion, CCMPA is a chemical compound that has been synthesized using various methods. It has been found to have several biochemical and physiological effects, and it has potential therapeutic effects on several diseases. CCMPA has been used in scientific research to study its mechanism of action and its effects on various biological systems. There are several future directions for research on CCMPA, including the study of its effects on other biological pathways and diseases, the investigation of its potential use as a therapeutic agent in humans, and the development of new synthetic methods for CCMPA.
Métodos De Síntesis
CCMPA can be synthesized using different methods. One of the commonly used methods is the reaction of 2-chloro-N-(4-propan-2-ylphenyl)acetamide with cyclooctylmethylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields CCMPA as the main product. Other methods that have been used to synthesize CCMPA include the reaction of 2-chloro-N-(4-propan-2-ylphenyl)acetamide with cyclooctylmethanol in the presence of a base, and the reaction of 2-chloro-N-(4-propan-2-ylphenyl)acetamide with cyclooctylmethylamine and a reducing agent.
Aplicaciones Científicas De Investigación
CCMPA has been used in scientific research to study the effects of its mechanism of action on various biological systems. It has been found to have potential therapeutic effects on several diseases, including cancer, inflammation, and neurological disorders. CCMPA has been used in cell culture experiments to study its effects on cell proliferation, migration, and apoptosis. It has also been used in animal studies to investigate its effects on behavior, cognition, and memory.
Propiedades
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClNO/c1-16(2)18-10-12-19(13-11-18)22(20(23)14-21)15-17-8-6-4-3-5-7-9-17/h10-13,16-17H,3-9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITTZXAAHZLLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2CCCCCCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416932 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2434142.png)



![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2434149.png)

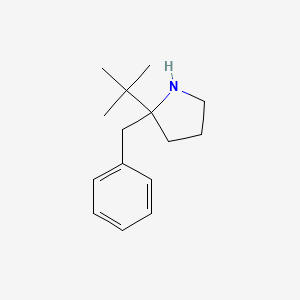
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2434153.png)
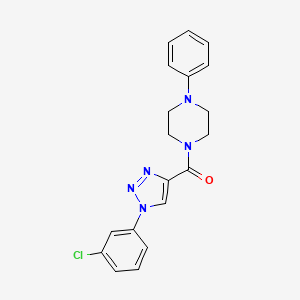
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2434159.png)
